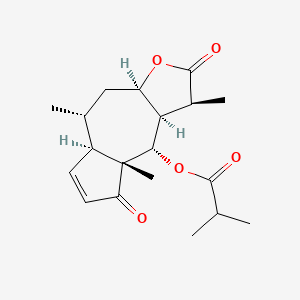

アルニコリドC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルニコリドCは、植物Centipeda minimaから単離されたセスキテルペンラクトンです。 この化合物は、特に乳がんにおける強力な抗腫瘍特性により、大きな注目を集めています .

科学的研究の応用

化学: セスキテルペンラクトンとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 細胞周期調節やアポトーシスなどの細胞プロセスへの影響について調査されています。

医学: がんの進行に関与する特定のタンパク質と経路を標的とすることで、特に乳がんにおいて顕著な抗腫瘍効果を示しています.

作用機序

アルニコリドCは、主にタンパク質14-3-3θを標的とすることで効果を発揮します。この相互作用は、細胞増殖に不可欠な下流シグナル伝達経路の阻害につながります。具体的には、this compoundはG1期で細胞周期停止を誘導し、がん細胞のアポトーシスを促進します。 分子ドッキング研究では、this compoundは14-3-3θに結合し、その発現を抑制し、関連する経路を阻害することが示されています .

類似の化合物との比較

This compoundは、14-3-3θを特異的に標的とする点で、セスキテルペンラクトンのなかでユニークです。類似の化合物には、次のようなものがあります。

アルニコリドD: Centipeda minima由来の別のセスキテルペンラクトンで、同様の抗腫瘍特性を有しています。

ブレビリンA: 類似の化学構造と生物活性を有するセスキテルペンラクトン。

パルテノライド: 抗炎症作用と抗がん作用が知られていますが、分子標的と作用機序が異なります.

生化学分析

Biochemical Properties

Arnicolide C has been found to interact with various biomolecules in the body. For instance, it has been suggested to bind to the protein 14-3-3θ . This interaction is believed to play a crucial role in its biochemical activity, as 14-3-3θ is involved in various cellular processes, including cell cycle control, apoptosis, and signal transduction .

Cellular Effects

Arnicolide C has been shown to have significant effects on various types of cells. In breast cancer cells, for example, it has been found to inhibit proliferation, increase apoptosis, and induce G1 arrest . It has also been shown to reduce the expression of 14-3-3θ, thereby inhibiting its downstream signaling pathways linked to cell proliferation .

Molecular Mechanism

The molecular mechanism of Arnicolide C’s action is believed to be related to its interaction with 14-3-3θ. Molecular docking analysis has indicated that Arnicolide C binds to 14-3-3θ . This binding reduces the expression of 14-3-3θ and inhibits its downstream signaling pathways linked to cell proliferation .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Arnicolide C in laboratory settings are limited, it has been observed that Arnicolide C can inhibit proliferation, increase apoptosis, and induce G1 arrest in breast cancer cells . These effects suggest that Arnicolide C may have long-term impacts on cellular function.

準備方法

合成経路と反応条件

アルニコリドCの合成は、通常、Centipeda minimaからの抽出を伴います。抽出プロセスには、植物材料を乾燥させた後、メタノールやエタノールなどの有機溶媒を用いて溶媒抽出を行うことが含まれます。 次に、抽出物をクロマトグラフィー技術で処理してthis compoundを単離します .

工業生産方法

This compoundの工業生産はまだ初期段階であり、主にその抽出と精製プロセスの複雑さによるものです。 バイオテクノロジー技術と大規模抽出技術の進歩により、this compoundの収量と純度を高めることが検討されています .

化学反応の分析

反応の種類

アルニコリドCは、次のような様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴い、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用います。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を酸性または塩基性条件下で使用する。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を制御された温度と圧力下で使用する。

生成される主要な生成物

これらの反応から生成される主要な生成物は、this compoundの様々な酸化、還元、および置換誘導体であり、それらの潜在的な生物活性についてさらに研究することができます .

類似化合物との比較

Arnicolide C is unique among sesquiterpene lactones due to its specific targeting of 14-3-3θ. Similar compounds include:

Arnicolide D: Another sesquiterpene lactone from Centipeda minima with similar antitumor properties.

Brevilin A: A sesquiterpene lactone with comparable chemical structure and biological activities.

Parthenolide: Known for its anti-inflammatory and anticancer properties, but with different molecular targets and mechanisms of action.

Arnicolide C stands out due to its specific mechanism of action and its potential for targeted cancer therapy .

特性

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOPGZYLRFCHJ-APDQSUQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main mechanism of action of Arnicolide C in cancer cells?

A1: Arnicolide C exhibits anti-cancer effects, particularly in breast cancer cells, by targeting the 14-3-3θ protein. [] This interaction leads to a decrease in 14-3-3θ expression and subsequent inhibition of downstream signaling pathways associated with cell proliferation. [] Additionally, Arnicolide C has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in breast cancer cells. []

Q2: Does Arnicolide C impact other signaling pathways involved in cancer progression?

A2: Yes, research indicates that Arnicolide C influences multiple signaling pathways relevant to cancer. Studies demonstrate that Arnicolide C suppresses the mTOR/E2F1/FANCD2 axis in non-small cell lung cancer, enhancing the sensitivity of cancer cells to DNA cross-linking chemotherapeutic agents like cisplatin and mitomycin C. [] Furthermore, Arnicolide C displays anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 proteins within the MAPK signaling pathway, as observed in LPS-stimulated RAW 264.7 macrophages. [] In nasopharyngeal carcinoma cells, Arnicolide C has been shown to downregulate cyclin D3, cdc2, phosphorylated PI3K, phosphorylated AKT, phosphorylated mTOR, and phosphorylated STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax, suggesting its involvement in cell cycle regulation, apoptosis induction, and the modulation of the PI3K/AKT/mTOR and STAT3 signaling pathways. []

Q3: Has the anti-cancer activity of Arnicolide C been demonstrated in any in vivo models?

A3: Yes, the anti-breast cancer effects of Arnicolide C have been observed in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, demonstrating its efficacy in vivo. [] Similar results were obtained in a A549 xenograft mouse model, where co-administration of Arnicolide C and cisplatin showed a synergistic anticancer effect by suppressing mTOR/FANCD2 signaling in tumor tissues. []

Q4: What is the source of Arnicolide C?

A4: Arnicolide C is a sesquiterpene lactone isolated from the plant Centipeda minima, traditionally used as a folk medicine in Southeast Asia. []

Q5: What other bioactive compounds are found in Centipeda minima?

A5: Besides Arnicolide C, Centipeda minima contains several other bioactive compounds such as Brevilin A, Arnicolide D, and Microhelenin C. [, ] Research suggests that these compounds exhibit anti-tumor activity. []

Q6: Is there any research on the potential of Arnicolide C for treating inflammatory skin conditions?

A6: While not directly addressing Arnicolide C specifically, a study investigated the effects of a Centipeda minima extract (CMX) enriched in Arnicolide C, Brevilin A, Arnicolide D, and Microhelenin C on macrophages and keratinocytes in the context of psoriasis. [] The study found that CMX reduced the production of pro-inflammatory cytokines by inhibiting LPS-induced JAK1/2 and STAT1/3 phosphorylation in macrophages. [] Moreover, CMX downregulated chemokine expression and cell proliferation in HaCaT cells induced by rh-IL-6 and rh-IFN-γ, respectively. [] This suggests that Arnicolide C, as a component of CMX, might contribute to these observed effects.

Q7: What analytical methods are used to quantify Arnicolide C?

A7: High-performance liquid chromatography (HPLC) has been successfully employed for the simultaneous determination of Arnicolide C and Brevilin A in Centipeda minima samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2391092.png)

![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)

![Methyl 4-methoxy-3-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2391099.png)

![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)

![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)